molecular formula C16H35OPS B136758 Phosphinothioic acid, bis(2,4,4-trimethylpentyl)- CAS No. 132767-86-3

Phosphinothioic acid, bis(2,4,4-trimethylpentyl)-

Cat. No. B136758
CAS RN: 132767-86-3
M. Wt: 306.5 g/mol
InChI Key: KUYLHALFMPOMKK-UHFFFAOYSA-N
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Description

“Phosphinothioic acid, bis(2,4,4-trimethylpentyl)-” also known as Diisooctylthiophosphinic acid is a hygroscopic liquid . It is an application-specific reagent used in various fields .


Synthesis Analysis

Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate, a phosphonium-based ionic liquid, can be prepared by reacting trihexyl(tetradecyl)-phosphonium chloride with bis(2,4,4-trimethylpentyl)phosphinic acid in the presence of a base .


Molecular Structure Analysis

The molecular formula of “Phosphinothioic acid, bis(2,4,4-trimethylpentyl)-” is C16H35OPS . The average mass is approximately 306.49 Da .


Physical And Chemical Properties Analysis

The physical properties of “Phosphinothioic acid, bis(2,4,4-trimethylpentyl)-” include a refractive index of n20/D 1.48 and a density of 0.93 g/mL at 20 °C . It is a liquid at room temperature .

Scientific Research Applications

Extraction of Transition Metals

Diisooctylthiophosphinic acid is used as a complexing agent for the extraction of transition metals . This application is crucial in the purification and recovery of valuable metals from various sources, including mining ores and recycled materials.

Colorimetric Determination of Airborne Lead

The compound has been employed in the colorimetric determination of airborne lead . This is particularly important for environmental monitoring and ensuring compliance with safety standards in workplaces.

Supercritical Fluid Extraction (SFE) of Metals

It serves as a chelating agent in the supercritical fluid extraction of metals. This technique, followed by ICP-MS analyses, is used for detecting and quantifying metals like mercury, cadmium, and lead in sediment .

Synthesis of Magic-Sized Nanocrystals

Diisooctylthiophosphinic acid acts as a surface passivating ligand in the synthesis of magic-sized CdSe and CdTe nanocrystals . These nanocrystals have applications in optoelectronics and photovoltaics.

Extraction of Indium (III)

The acid is utilized as an extractant in the extraction of Indium (III) from sulfate solutions . Indium is a critical material in the manufacture of electronic devices.

Solubility Studies in Supercritical CO2

It is used as a ligand to investigate the solubility of copper ligand systems in supercritical CO2 . This research has implications for the development of new extraction and purification methods.

Recovery of Cadmium from Phosphoric Acid

As an extractant , it is used for the recovery of cadmium from phosphoric acid. This application is significant for the recycling of cadmium, which is used in batteries and coatings .

Separation of Cobalt from Manganese

The compound is a selective extractant for the separation of cobalt from manganese, as well as for impurity cations such as calcium and magnesium . This separation is vital for the production of high-purity metals for various industrial applications.

Safety and Hazards

“Phosphinothioic acid, bis(2,4,4-trimethylpentyl)-” is classified as a skin corrosive and can cause serious eye damage . It is recommended to avoid contact with skin, eyes, and clothing, as well as ingestion and inhalation . Prolonged or repeated exposure should be avoided .

Mechanism of Action

Target of Action

Diisooctylthiophosphinic acid primarily targets transition metals . It acts as a complexing agent , binding to these metals and altering their chemical properties .

Mode of Action

The compound interacts with its targets through a process known as chelation . This involves the formation of multiple bonds between the diisooctylthiophosphinic acid and the transition metal, resulting in a stable, ring-like structure . This interaction can significantly alter the properties of the metal, including its reactivity and solubility .

Biochemical Pathways

The exact biochemical pathways affected by diisooctylthiophosphinic acid can vary depending on the specific transition metal involved. The compound’s chelating action can disrupt normal metal-dependent processes, potentially leading to downstream effects such as changes in enzyme activity or protein function .

Pharmacokinetics

Given its use as a chelating agent, it is likely that its bioavailability and pharmacokinetics are heavily influenced by its interactions with transition metals .

Result of Action

The molecular and cellular effects of diisooctylthiophosphinic acid’s action are largely dependent on the specific transition metal being targeted. By chelating these metals, the compound can alter their behavior and disrupt their normal biological functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of diisooctylthiophosphinic acid. For example, the presence of certain transition metals in the environment can affect the compound’s ability to chelate and thus its overall effectiveness . Additionally, factors such as pH and temperature can impact the stability of the compound and its chelates .

properties

IUPAC Name

hydroxy-sulfanylidene-bis(2,4,4-trimethylpentyl)-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H35OPS/c1-13(9-15(3,4)5)11-18(17,19)12-14(2)10-16(6,7)8/h13-14H,9-12H2,1-8H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYLHALFMPOMKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)C)CP(=S)(CC(C)CC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H35OPS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10888952
Record name Phosphinothioic acid, P,P-bis(2,4,4-trimethylpentyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10888952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphinothioic acid, bis(2,4,4-trimethylpentyl)-

CAS RN

132767-86-3
Record name Cyanex 302
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphinothioic acid, P,P-bis(2,4,4-trimethylpentyl)-
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Record name Phosphinothioic acid, P,P-bis(2,4,4-trimethylpentyl)-
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Record name Phosphinothioic acid, P,P-bis(2,4,4-trimethylpentyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphinothioic acid, bis(2,4,4-trimethylpentyl)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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